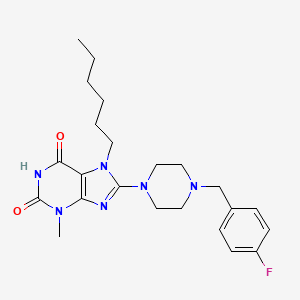

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a purine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Wissenschaftliche Forschungsanwendungen

- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .

- The compound has demonstrated significant antioxidant properties, as assessed by its ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) activity. It outperformed other synthesized compounds in terms of antioxidant potential .

- Through molecular docking simulations, researchers found that the compound interacts favorably with specific amino acids in binding pockets. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing its position within the pocket. The binding score suggests promising potential for drug development .

- The compound serves as a key precursor for novel heterocyclic derivatives. Researchers have synthesized various derivatives by reacting it with secondary amines, resulting in compounds with diverse substituents (e.g., piperidine, morpholine, piperazine). These derivatives exhibit different biological activities .

- Compound 2, derived from the key precursor, reacts with hydrazine to produce 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine. This behavior highlights its potential as a hydrazine scavenger .

- Researchers evaluated the cytotoxic effects of several derivatives on different cell lines. Compound 14 showed remarkable activity against cancer cells, while others exhibited varying degrees of effectiveness. Notably, compounds 16 and 22 were potent against HepG2 cells, and compound 16 was effective against WI-38 cells .

Anticancer Properties

Antioxidant Activity

Molecular Docking Studies

Novel Heterocyclic Derivatives

Hydrazine Derivatives

Cytotoxicity and Cell Line Studies

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

Similar compounds have shown to inhibit the growth of various cell lines, indicating a potential cytotoxic activity . These compounds may interact with their targets, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can lead to cell cycle arrest, preventing the cells from proliferating. The downstream effects of this action could include the induction of apoptosis, leading to cell death .

Pharmacokinetics

Similar compounds have been found to exhibit high gi absorption and bbb permeability . They are also identified as substrates for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the bioavailability of the compound.

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has been found to inhibit the growth of these cells, potentially through the induction of apoptosis .

Eigenschaften

IUPAC Name |

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FN6O2/c1-3-4-5-6-11-30-19-20(27(2)23(32)26-21(19)31)25-22(30)29-14-12-28(13-15-29)16-17-7-9-18(24)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,26,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDIEVALISVPRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)

![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)